![molecular formula C19H20FN5O B2883000 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1291858-22-4](/img/structure/B2883000.png)
5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluorophenyl group and an isopropylphenylmethyl group, making it a molecule of interest for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).
Substitution Reactions: The introduction of the fluorophenyl and isopropylphenylmethyl groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases and appropriate solvents to facilitate the substitution.
Amidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and triazole moieties. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are common examples.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating mixture (HNO3/H2SO4), sulfonating agents (SO3/H2SO4)
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic rings.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for developing new synthetic methodologies.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound could be explored for its potential in these areas, particularly due to the presence of the fluorophenyl group, which is known to enhance biological activity.
Medicine
In medicine, the compound could be investigated for its potential as a therapeutic agent. Triazole derivatives are often used in the development of drugs for treating infections, cancer, and inflammatory diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its stable triazole ring and functional groups that allow for further chemical modifications.
作用机制
The mechanism of action of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with biological targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and π-π interactions with the target molecules.
相似化合物的比较
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1,2,3-triazole-4-carboxamides with different substituents.
Fluorophenyl Derivatives: Compounds containing the fluorophenyl group, known for their enhanced biological activity.
Isopropylphenyl Derivatives: Compounds with isopropylphenyl groups, often used in medicinal chemistry for their hydrophobic interactions.
Uniqueness
The uniqueness of 5-[(2-fluorophenyl)amino]-N-{[4-(propan-2-yl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and isopropylphenyl groups enhances its potential for diverse applications, making it a valuable compound for further research and development.
属性
IUPAC Name |
5-(2-fluoroanilino)-N-[(4-propan-2-ylphenyl)methyl]triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O/c1-12(2)14-9-7-13(8-10-14)11-21-19(26)17-18(24-25-23-17)22-16-6-4-3-5-15(16)20/h3-10,12,17-18,22-25H,11H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTZEHMONTYDNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C2C(NNN2)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2882919.png)
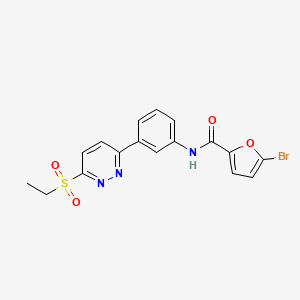
![N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2882921.png)
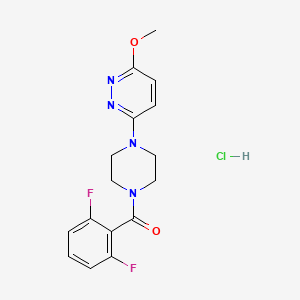
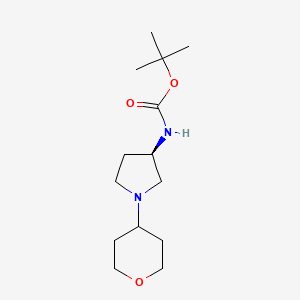
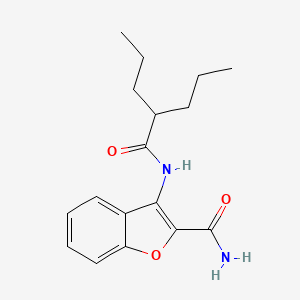
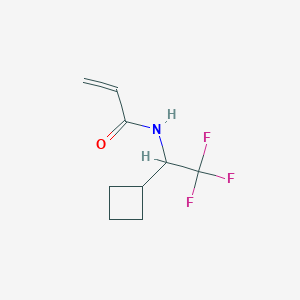
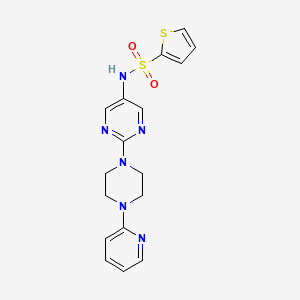
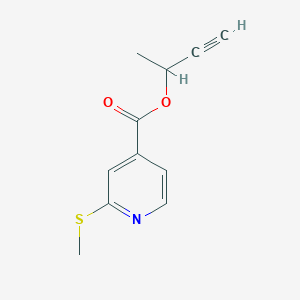
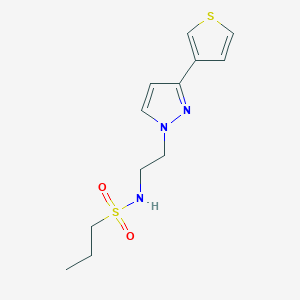
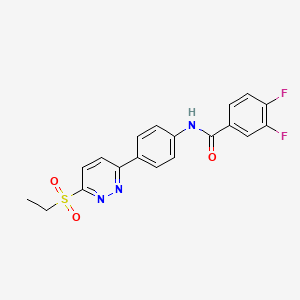
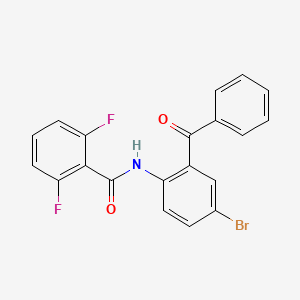
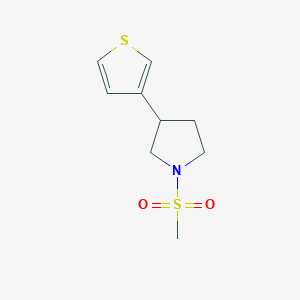
![2-cyano-N-(3,4-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2882940.png)
